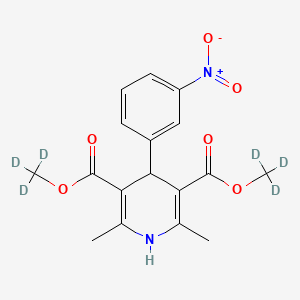

m-Nifedipine-d6

Description

The Role of Isotopic Labeling in Contemporary Pharmaceutical Sciences and Chemical Biology

Isotopic labeling is a technique that involves the incorporation of isotopes, which are variants of a chemical element with a different number of neutrons, into a molecule of interest. This subtle atomic modification allows researchers to trace the journey of a molecule through a biological system or a chemical reaction without significantly altering its fundamental chemical properties. Both stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are utilized for this purpose.

In pharmaceutical sciences and chemical biology, isotopic labeling provides profound insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can precisely track and quantify the labeled drug and its metabolites in complex biological matrices such as blood, urine, and tissues. This detailed understanding of a drug's metabolic fate is crucial for the development of safer and more effective therapeutic agents.

Fundamental Research Context of Nifedipine (B1678770) as a Dihydropyridine (B1217469) Calcium Channel Modulator

Nifedipine is a well-established drug belonging to the dihydropyridine class of calcium channel blockers. nih.gov Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle and myocardial cells. caymanchem.com This blockage prevents the influx of calcium ions, leading to vasodilation, a reduction in peripheral arterial vascular resistance, and consequently, a lowering of blood pressure. nih.govcaymanchem.com For this reason, nifedipine is widely used in the treatment of hypertension and angina. nih.gov

Research into nifedipine and other dihydropyridines has been extensive, focusing on their cardiovascular effects, metabolic pathways, and potential for new therapeutic applications. nih.govijclinmedcasereports.com The metabolism of nifedipine is a key area of investigation, as it undergoes significant first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. pharmaffiliates.com This rapid metabolism can affect the drug's bioavailability and duration of action.

Scientific Rationale for Deuteration in Pharmaceutical Research: A Focus on Stability and Metabolic Profiling

The substitution of hydrogen with deuterium, known as deuteration, is a strategic approach in pharmaceutical research to modulate a drug's properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect.

This targeted modification can lead to several benefits:

Enhanced Metabolic Stability: By replacing hydrogen atoms at sites of metabolic vulnerability, the rate of drug metabolism can be reduced. This can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing.

Improved Metabolic Profiling: Deuterated compounds serve as invaluable tools in metabolic studies. When a deuterated drug is administered, its metabolites will also carry the deuterium label, making them easily distinguishable from endogenous compounds in mass spectrometry analysis. This facilitates the identification and quantification of metabolic pathways.

Internal Standards for Bioanalysis: Deuterated analogs of a drug, such as m-Nifedipine-d6, are widely used as internal standards in quantitative bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov Because they are chemically almost identical to the non-labeled analyte, they exhibit similar behavior during sample preparation and analysis, but their different mass allows for separate detection. This leads to more accurate and precise quantification of the drug in biological samples. nih.gov

Detailed Research Findings on this compound

While extensive research has been conducted on nifedipine and its deuterated ortho-isomer (Nifedipine-d6), specific research focusing on this compound is centered on its role as an analytical standard. The "m" in its name refers to the meta position of the nitro group on the phenyl ring, distinguishing it from the therapeutically used nifedipine, which is the ortho isomer. m-Nifedipine (B193112) is considered an impurity of Nifedipine.

The primary application of this compound is as a labeled internal standard for the accurate quantification of the m-Nifedipine impurity in pharmaceutical preparations of Nifedipine. Its use in mass spectrometry-based analytical methods allows for precise tracking and measurement, ensuring the quality and purity of the final drug product.

Below are the key chemical properties of this compound:

| Property | Value |

| Chemical Name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-(Dimethyl-d6) Ester |

| Synonyms | BAY-a 4339-d6; (Dimethyl-d6) 4-(m-Nitrophenyl)-2,6- dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate |

| Molecular Formula | C₁₇H₁₂D₆N₂O₆ |

| Molecular Weight | 352.37 g/mol |

| Isotopic Purity | Typically ≥99% deuterated forms (d₁-d₆) |

The research utility of this compound is intrinsically linked to the analytical chemistry required for pharmaceutical quality control. Its deuteration at the two methyl ester groups provides a distinct mass shift from the unlabeled m-Nifedipine, which is essential for its function as an internal standard in isotope dilution mass spectrometry. This technique is a gold standard for quantitative analysis due to its high precision and accuracy.

In a typical analytical workflow, a known amount of this compound is added to a sample containing the m-Nifedipine impurity. The sample is then processed and analyzed by LC-MS. By comparing the signal intensity of the analyte (m-Nifedipine) to that of the internal standard (this compound), the concentration of the impurity can be determined with high accuracy, correcting for any sample loss during preparation or variations in instrument response.

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O6 |

|---|---|

Molecular Weight |

352.37 g/mol |

IUPAC Name |

bis(trideuteriomethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3 |

InChI Key |

MCTRZKAKODSRLQ-LIJFRPJRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Isotopic Incorporation in M Nifedipine D6

Strategies for Deuterium (B1214612) Labeling within the Nifedipine (B1678770) Molecular Scaffold

The deuterium labeling in m-Nifedipine-d6 is specifically located on the two methyl ester groups, as indicated by its chemical name: 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-(Dimethyl-d6) Ester. clearsynth.compharmaffiliates.com This targeted isotopic substitution offers a stable internal standard for mass spectrometry-based quantification of m-Nifedipine (B193112).

The primary strategy for introducing deuterium into the nifedipine molecular scaffold involves the use of a deuterated precursor during the synthesis process. Given that the deuterium atoms are on the methyl ester groups, the logical and most efficient approach is the utilization of a deuterated methylating agent or a building block already containing the deuterated methyl groups. In the context of the classical Hantzsch dihydropyridine (B1217469) synthesis, this is achieved by employing a deuterated β-ketoester. rsc.orgchemicalbook.com Specifically, methyl-d3 acetoacetate (B1235776) would serve as the key deuterated starting material. This strategy ensures the direct and specific incorporation of the trideuteromethyl (-CD3) groups at the desired positions within the final molecule. nih.gov

Alternative late-stage deuterium labeling methods, such as hydrogen-isotope exchange on the final nifedipine molecule, are generally less suitable for this specific labeling pattern due to the non-labile nature of the methyl ester protons under typical exchange conditions. Therefore, the incorporation of deuterium via a deuterated precursor remains the most viable and widely applied strategy.

Elucidation of Chemical Synthesis Pathways for this compound

The chemical synthesis of this compound is achieved through the well-established Hantzsch dihydropyridine synthesis. rsc.orgijpcbs.com This multicomponent reaction provides an efficient route to the 1,4-dihydropyridine (B1200194) core structure of nifedipine. The synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. chemicalbook.com

For the synthesis of this compound, the specific reactants are:

Aldehyde: 3-Nitrobenzaldehyde (to introduce the meta-nitrophenyl group)

β-Ketoester: Two equivalents of methyl-d3 acetoacetate (to provide the carbon backbone of the dihydropyridine ring and the deuterated methyl ester groups)

Ammonia source: Typically aqueous ammonia, which provides the nitrogen atom for the dihydropyridine ring. rsc.org

3-Nitrobenzaldehyde + 2 CH3C(O)CH2COOCD3 + NH3 → this compound + 3 H2O

This one-pot synthesis is highly convergent, assembling the complex dihydropyridine structure with the desired isotopic labels in a single step.

Advanced Purification and Spectroscopic Characterization Techniques for Deuterated Analogs

Following the synthesis, purification of this compound is essential to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated analogs. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of nifedipine and its derivatives. nih.goviaea.org Reversed-phase HPLC, utilizing a C18 column with a mobile phase typically consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, allows for the efficient separation of the target compound based on its polarity. nih.gov Recrystallization from a suitable solvent system can also be employed as a final purification step to obtain a highly pure crystalline solid.

Once purified, the structural integrity and isotopic enrichment of this compound are confirmed using a combination of advanced spectroscopic techniques.

Mass Spectrometry (MS): Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular weight of this compound is 352.37 g/mol , which is 6 mass units higher than its non-deuterated counterpart (m-Nifedipine, molecular weight 346.3 g/mol ), corresponding to the six deuterium atoms. clearsynth.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition, including the number of deuterium atoms. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that further confirm the location of the deuterium labels on the methyl ester groups. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another indispensable tool for the characterization of deuterated compounds.

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet corresponding to the methyl ester protons (O-CH₃) found in the spectrum of unlabeled m-Nifedipine would be absent or significantly diminished. The presence of other proton signals corresponding to the dihydropyridine ring and the aromatic protons would confirm the integrity of the core structure. nih.govnih.gov

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the -OCD₃ groups, providing direct evidence of deuterium incorporation.

¹³C NMR: The carbon-13 NMR spectrum would show the signals for the carbons of the dihydropyridine and aromatic rings. The signal for the methyl ester carbon would exhibit a characteristic splitting pattern due to coupling with deuterium (C-D coupling), and its chemical shift might be slightly different compared to the unlabeled compound. nih.gov

Infrared (IR) Spectroscopy: While less specific for isotopic labeling of this nature, IR spectroscopy can be used to confirm the presence of the key functional groups in the molecule, such as the C=O of the ester, the N-H of the dihydropyridine ring, and the NO₂ of the nitrophenyl group. The C-D stretching vibrations may be observable but are often weak and can be obscured by other signals.

The combination of these purification and spectroscopic techniques ensures the production of highly pure this compound with the correct isotopic labeling pattern, making it a reliable standard for analytical and research purposes.

Spectroscopic Data Comparison

| Technique | m-Nifedipine (Expected Data) | This compound (Expected Data) |

| Mass Spectrometry (Molecular Ion) | [M+H]⁺ at m/z 347.1 | [M+H]⁺ at m/z 353.1 |

| ¹H NMR (Methyl Ester Signal) | Singlet at ~3.6 ppm | Absent or significantly reduced |

| ¹³C NMR (Methyl Ester Carbon) | Quartet (due to ¹JCH) | Septet (due to ¹JCD) with a slight isotopic shift |

Advanced Analytical Applications of M Nifedipine D6 in Bioanalytical Research

Utility of m-Nifedipine-d6 as an Internal Standard in High-Resolution Mass Spectrometry

The primary utility of this compound in bioanalytical chemistry is its role as an internal standard (IS) in mass spectrometry (MS). smolecule.comclearsynth.comchemicalbook.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analyses. The six-dalton mass difference between this compound and nifedipine (B1678770) allows for their distinct detection by the mass spectrometer while ensuring they behave almost identically during extraction and chromatography.

Development and Validation of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods for this compound

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique used for quantifying drugs and their metabolites in biological matrices. nih.gov The development of UPLC-MS/MS methods incorporating this compound as an internal standard has been crucial for accurate nifedipine quantification.

Research has demonstrated the development of a rapid and sensitive UPLC-MS/MS method for determining nifedipine in human plasma, utilizing this compound as the IS. nih.gov In these methods, plasma samples are typically prepared using solid-phase extraction (SPE) to isolate the analyte and the IS from matrix components. nih.gov Chromatographic separation is often achieved on a C18 column under isocratic conditions with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate. nih.gov

The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides high specificity. For nifedipine, the precursor to product ion transition is typically monitored at m/z 347.2 → 315.2, while for this compound, the transition is m/z 353.1 → 318.1 or m/z 353.2 → 318.2. nih.govinnovareacademics.in This specific monitoring allows for the accurate quantification of nifedipine, even at very low concentrations. nih.gov

Table 1: UPLC-MS/MS Method Parameters for Nifedipine Analysis using this compound as an Internal Standard

| Parameter | Details |

| Instrumentation | Waters Acquity UPLC BEH C₁₈ (50 × 2.1 mm, 1.7 µm particle size) analytical column; Triple quadrupole mass spectrometer nih.gov |

| Mobile Phase | 4.0 mM ammonium acetate-acetonitrile (15:85, v/v) nih.gov |

| Ionization Mode | Positive-ion mode nih.gov |

| MRM Transitions | Nifedipine: m/z 347.2 → 315.2; this compound: m/z 353.1 → 318.1 nih.gov |

| Linear Range | 0.050-150 ng/mL nih.gov |

| Sample Preparation | Solid-phase extraction nih.gov |

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Incorporating this compound

While UPLC-MS/MS is more common for nifedipine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. Labeled nifedipine, including this compound, is intended for use as an internal standard for the quantification of nifedipine by GC- or LC-mass spectrometry. clearsynth.comchemicalbook.combiocompare.com GC-MS methods have been developed for the determination of nifedipine in biological matrices like serum. researchgate.net In such methods, a liquid-liquid extraction is often used to isolate nifedipine from the serum. researchgate.net The validation of these methods demonstrates good extraction recovery and sensitivity. researchgate.net The use of this compound as an internal standard in GC-MS would similarly correct for variability in the extraction and injection process, enhancing the reliability of the quantification.

Recent studies have also established GC-MS methods for identifying and quantifying potential genotoxic impurities in nifedipine, showcasing the versatility of this technique in quality control. nih.gov

Rigorous Validation Parameters in Bioanalytical Methodologies: Linearity, Precision, Accuracy, and Matrix Effect Assessment for this compound

Bioanalytical method validation is essential to ensure that a quantitative analytical method is reliable and reproducible for its intended use. walshmedicalmedia.com Key validation parameters include linearity, precision, accuracy, and assessment of the matrix effect.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. For nifedipine analysis using this compound as an IS, calibration curves are typically linear over a wide dynamic range, for instance, from 0.050 to 150 ng/mL or 1.558 to 360.561 ng/mL. nih.govinnovareacademics.in

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of a measured value to the true value. For bioanalytical methods, the mean value of accuracy should generally be within ±15% of the theoretical value, and the precision, expressed as the relative standard deviation (RSD), should also be within 15%. walshmedicalmedia.com Studies on nifedipine have reported accuracy between 99.7% and 102.80% and RSD values ranging from 1.77% to 4.73%. researchgate.net

Matrix Effect: This refers to the alteration of analyte response due to the presence of interfering components in the biological matrix. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. innovareacademics.in The matrix effect is often assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. nih.gov

Recovery: The extraction recovery of an analyte should be consistent and reproducible. For nifedipine, mean extraction recoveries have been reported to be around 95.6% and 93.2% in different studies. nih.govinnovareacademics.in

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (Typical) | Reported Nifedipine Method Values |

| Linearity (r²) | ≥ 0.99 | ≥ 0.999 ijcpa.in |

| Accuracy | Within ±15% of nominal concentration | 99.7% to 102.80% researchgate.net |

| Precision (%RSD) | ≤ 15% | 1.77% to 4.73% researchgate.net |

| Recovery | Consistent and reproducible | ~93.2% - 95.6% nih.govinnovareacademics.in |

Quantitative Determination of Nifedipine and its Metabolites in Preclinical Biological Matrices

This compound plays a vital role in the quantitative determination of nifedipine and its metabolites in various preclinical biological matrices, which is fundamental for understanding the drug's metabolic fate and pharmacokinetic profile.

Application of this compound in In Vitro Metabolic Stability Assays (e.g., Microsomal Incubations, Hepatocyte Suspensions)

In vitro metabolic stability assays are crucial for predicting a drug's in vivo behavior. nuvisan.com These assays typically involve incubating a compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.comevotec.com The rate at which the compound disappears over time provides an estimate of its intrinsic clearance. if-pan.krakow.pl

In these assays, this compound is used as an internal standard to accurately quantify the remaining nifedipine at various time points. bioduro.com The samples are usually quenched with an organic solvent like acetonitrile to stop the metabolic reaction, and after centrifugation, the supernatant is analyzed by LC-MS/MS. bioduro.com The data generated, such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), are essential for predicting in vivo pharmacokinetic parameters. if-pan.krakow.pl

Table 3: Typical Setup for an In Vitro Microsomal Stability Assay

| Component | Description |

| Test System | Liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse) nuvisan.com |

| Cofactor | NADPH to initiate Phase I metabolism bioduro.com |

| Incubation | Performed at 37°C with samples taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) bioduro.com |

| Internal Standard | This compound |

| Analysis | LC-MS/MS to quantify the remaining parent drug bioduro.com |

| Endpoints | In vitro half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) if-pan.krakow.pl |

Integration of this compound in Pharmacokinetic Studies in Animal Models (excluding human studies)

Pharmacokinetic (PK) studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.org In these studies, animals such as rats or mice are administered nifedipine, and blood or plasma samples are collected at various time points. rjptonline.org

The concentration of nifedipine in these samples is then determined using a validated bioanalytical method, with this compound as the internal standard. This allows for the construction of a plasma concentration-time curve, from which key PK parameters like maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and elimination half-life (t₁/₂) are calculated. frontiersin.orgrjptonline.org These parameters are critical for predicting the drug's behavior and for dose selection in further studies. biorxiv.org The use of this compound ensures the reliability of the concentration data, which is the foundation of any pharmacokinetic analysis. ijcpa.in

Mechanistic Investigations of Nifedipine Metabolism Utilizing Deuterated Analogs

Exploration of Cytochrome P450 Enzyme Kinetics with m-Nifedipine-d6 (e.g., CYP3A4-Mediated Oxidation Pathways)

The primary enzyme responsible for the metabolism of the majority of administered drugs is Cytochrome P450 3A4 (CYP3A4), which is highly expressed in the liver and small intestine. nih.govopeneducationalberta.ca Nifedipine (B1678770) is a well-established and sensitive substrate for CYP3A4, and its oxidation is a benchmark reaction for assessing the enzyme's activity. nih.govnih.govresearchgate.net

The use of this compound, a deuterated version of nifedipine where the six hydrogens of the two methyl ester groups are replaced with deuterium (B1214612), provides a powerful probe for kinetic studies. scbt.comcaymanchem.commedchemexpress.com Because deuterium substitution does not alter the fundamental chemical reactivity or shape of the molecule, this compound interacts with the CYP3A4 active site in a manner identical to its non-deuterated counterpart. bioscientia.de However, its utility lies in its application as an internal standard in quantitative mass spectrometry-based assays. acs.orgtandfonline.com By adding a known quantity of this compound to a biological sample, researchers can accurately quantify the amount of unchanged nifedipine and its metabolites, even after complex extraction procedures. This is crucial for determining key pharmacokinetic parameters. tandfonline.com

Kinetic studies often involve incubating the substrate (nifedipine) with human liver microsomes, which contain a high concentration of CYP enzymes, and measuring the rate of metabolite formation. nih.govresearchgate.net The data from such experiments can be used to determine kinetic parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction, respectively.

| Substrate Concentration (μM) | Rate of Nifedipine Oxidation (pmol/min/mg protein) (No Inhibitor) | Rate of Nifedipine Oxidation (pmol/min/mg protein) (With Inhibitor) |

| 5 | 50 | 20 |

| 10 | 90 | 35 |

| 20 | 150 | 60 |

| 40 | 220 | 85 |

| 80 | 280 | 110 |

This table presents representative data illustrating the inhibition of CYP3A4-mediated nifedipine oxidation. The presence of an inhibitor reduces the rate of metabolism across all substrate concentrations. Data like these are foundational for understanding drug-drug interactions. Adapted from inhibition plot data. researchgate.net

Identification and Structural Elucidation of Deuterated and Non-Deuterated Nifedipine Metabolites

The principal metabolic pathway for nifedipine is the CYP3A4-mediated oxidation of its dihydropyridine (B1217469) ring to form a pyridine (B92270) analog, known as dehydronifedipine or oxidized nifedipine. mdpi.comsigmaaldrich.com This primary metabolite is pharmacologically inactive. drugbank.com Further metabolism can occur, for instance, through hydrolysis of the ester groups. nih.gov

Identifying metabolites in complex biological matrices like plasma or urine can be challenging. The use of deuterated probes like this compound significantly simplifies this process, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net When a mixture of deuterated and non-deuterated nifedipine is administered or incubated in vitro, the parent drug and its subsequent metabolites will appear as distinct pairs of peaks in the mass spectrum, separated by a specific mass difference.

For this compound, the parent molecule is 6 mass units heavier than unlabeled nifedipine. scbt.com Any metabolite that retains the deuterated methyl ester groups will also be 6 mass units heavier than its corresponding non-deuterated version. This "mass tag" allows for the unambiguous identification of drug-related material against a background of endogenous compounds. This strategy is highly effective for elucidating metabolic pathways and characterizing the structures of previously unknown metabolites. acs.orgresearchgate.net

| Compound | Chemical Name | Molecular Formula (Non-Deuterated) | Molecular Formula (Deuterated, from this compound) | Note |

| Nifedipine | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C17H18N2O6 | C17H12D6N2O6 | Parent drug. scbt.commdpi.com |

| Dehydronifedipine (Oxidized Nifedipine) | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | C17H16N2O6 | C17H10D6N2O6 | Primary metabolite formed by CYP3A4 oxidation. sigmaaldrich.com |

| Metabolite I (M I) | 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid | C16H14N2O6 | C16H11D3N2O6 | Formed by hydrolysis of one methyl ester group. nih.gov |

This table illustrates the molecular formulas of nifedipine and its key metabolites, showing the change upon deuteration of the methyl groups. This mass difference is key to their identification in metabolic studies.

Assessment of Kinetic Isotope Effects in Metabolic Transformations of Nifedipine Using Deuterated Probes

The replacement of a hydrogen atom with its heavier isotope, deuterium, can influence the rate of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). nih.govlibretexts.org The basis for the primary KIE is the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. portico.org The C-D bond is stronger and requires more energy to break than a C-H bond. bioscientia.de

Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation, substituting that hydrogen with deuterium will slow down the reaction. nih.govportico.org The magnitude of the KIE is typically expressed as the ratio of the reaction rates (kH/kD). A kH/kD value significantly greater than 1 provides strong evidence that C-H bond cleavage is mechanistically important in the rate-determining step of the enzyme-catalyzed reaction. nih.govlibretexts.org

| Reaction Type | Position of Deuteration | Example kH/kD Value | Mechanistic Implication |

| Aliphatic Hydroxylation | -CH3 -> -CD3 | ~ 1.5 - 4.0 | C-H bond cleavage is partially or fully rate-limiting. |

| Aromatic Hydroxylation | Ar-H -> Ar-D | ~ 1.0 - 1.5 | C-H bond cleavage is generally not the primary rate-limiting step. |

| N-dealkylation | N-CH3 -> N-CD3 | ~ 2.0 - 8.0 | C-H bond cleavage is a major contributor to the rate-limiting step. |

| O-dealkylation | O-CH3 -> O-CD3 | ~ 1.5 - 5.0 | C-H bond cleavage is significantly involved in the rate-limiting step. |

Comparative Research Studies of M Nifedipine D6 and Non Deuterated Nifedipine in Preclinical Research Models

Comparative Pharmacokinetic Profile Analysis in Defined Animal Models (excluding human studies)

While this concept is widely recognized, specific in vivo studies in animal models directly comparing the pharmacokinetic parameters of m-Nifedipine-d6 and nifedipine (B1678770) are lacking. However, studies on non-deuterated m-nifedipine (B193112) and nifedipine in various animal models provide some context.

For instance, a study in spontaneously hypertensive rats (SHRs) compared to normotensive Wistar rats showed differences in the pharmacokinetics of nifedipine, with a lower bioavailability observed in the hypertensive model. mdpi.comresearchgate.net Another study in rats investigated the pharmacokinetic interactions of nifedipine when co-administered with other drugs, providing insight into its metabolic pathways. nih.goveurekaselect.com Research on the metabolism of nifedipine in rat liver microsomes has also been conducted, identifying the key enzymes involved. nih.govplos.orgsrce.hr

A study focusing on m-nifedipine (the non-deuterated meta-isomer of nifedipine) in rabbits determined its pharmacokinetic parameters after intravenous administration, showing it to be widely distributed and rapidly eliminated. mdpi.com However, this study did not include a direct comparison with nifedipine.

Without direct comparative studies, a quantitative analysis of the pharmacokinetic differences between this compound and nifedipine in any specific animal model remains speculative. The following table illustrates the type of data that would be expected from such a comparative study, based on general pharmacokinetic principles.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of this compound vs. Nifedipine in a Rat Model

| Parameter | This compound (Hypothetical) | Nifedipine (Reported Values in Rats) |

|---|---|---|

| Cmax (ng/mL) | Expected to be higher | 2233.33 ± 417.70 (SHR) |

| Tmax (h) | Potentially delayed | ~1-2 |

| AUC (ng·h/mL) | Expected to be higher | 13635.22 ± 2666.00 (SHR) |

| t1/2 (h) | Expected to be longer | ~2-5 |

| Metabolism | Expected to be slower | Primarily by CYP3A enzymes |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Evaluation of In Vitro Biological Activities and Receptor Interactions in Isolated Tissue or Cellular Models

While direct comparative studies on the in vitro biological activities of this compound are scarce, some research has been conducted on the non-deuterated m-nifedipine, providing valuable insights into its receptor interactions compared to nifedipine.

One study investigated the effects of m-nifedipine on dihydropyridine (B1217469) (DHP) binding sites in cardiac and cerebral cortex cell membranes from rats with left ventricular hypertrophy. The results showed that m-nifedipine, similar to nifedipine, was able to prevent and regress left ventricular hypertrophy. Importantly, both m-nifedipine and nifedipine, at the same dosage, reduced the dissociation constant (Kd) of DHP binding sites in the membranes of both the left ventricle and cerebral cortex of these rats. This suggests that m-nifedipine interacts with the dihydropyridine receptors with a comparable affinity to nifedipine.

Research on the in vitro metabolism of nifedipine in rat liver microsomes has established that it is a substrate for CYP3A enzymes. plos.orgfrontiersin.org It is anticipated that this compound would also be a substrate for these enzymes, but with a potentially slower rate of metabolism due to the kinetic isotope effect. However, direct comparative in vitro metabolism studies are needed to confirm this hypothesis and to quantify the difference in metabolic rates.

Studies on isolated rat aorta have been used to evaluate the calcium channel blocking activity of nifedipine and its analogs. frontiersin.orgscilit.comnih.gov These assays measure the ability of the compound to inhibit contractions induced by high potassium concentrations. A comparative study of this compound and nifedipine in such a model would provide crucial information on their relative potencies as vasodilators.

The following table summarizes the expected and known findings from in vitro studies.

Table 2: Comparative In Vitro Activities of m-Nifedipine and Nifedipine

| In Vitro Model | Parameter | m-Nifedipine | Nifedipine |

|---|---|---|---|

| Rat Cardiac & Cerebral Cortex Membranes | Dissociation Constant (Kd) for DHP Binding Sites | Similar to Nifedipine | Baseline |

| Isolated Rat Aorta | Inhibition of KCl-induced Contraction (IC50) | Data not available for this compound | Established potency |

| Rat Liver Microsomes | Rate of Metabolism | Expected to be slower for this compound | Established rate |

Emerging Research Directions and Future Prospects for Deuterated Nifedipine Analogs

Innovation in Bioanalytical Methodologies for Complex Biological Systems

The successful development and clinical application of any drug, including deuterated analogs, depend on the availability of robust bioanalytical methods to accurately quantify the compound in complex biological matrices such as plasma, blood, or tissues. biointerfaceresearch.com The field of bioanalysis is continuously evolving, with a strong emphasis on developing highly sensitive, specific, and high-throughput assays. criver.com

Innovations in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become central to the bioanalysis of deuterated compounds. biointerfaceresearch.com These methods offer unparalleled selectivity and sensitivity, which are crucial for pharmacokinetic studies. biointerfaceresearch.comnih.govnih.gov For deuterated nifedipine (B1678770) analogs, developing and validating LC-MS/MS assays according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), is a critical step. nih.gov Validation ensures that the method is reliable and reproducible for its intended use. researchgate.net

Key aspects of innovative bioanalytical methodologies include:

High Sensitivity: Achieving a low limit of quantification (LLOQ) is essential for accurately capturing the drug's concentration profile, especially during the terminal elimination phase. researchgate.netresearchgate.net For nifedipine, methods with an LLOQ as low as 0.1 to 1.0 ng/mL in plasma have been developed. researchgate.netresearchgate.netdovepress.com

Efficient Sample Preparation: Modern techniques aim to simplify the extraction of the analyte from the biological matrix. Methods like simple protein precipitation or liquid-liquid extraction are optimized to ensure high and consistent recovery, minimizing matrix effects that can interfere with quantification. nih.govdovepress.com

Automated and High-Throughput Systems: To support large-scale preclinical and clinical studies, bioanalytical workflows are increasingly automated. criver.com Automation enhances precision, reduces manual error, and significantly increases the number of samples that can be processed. criver.com

The development of these sophisticated analytical techniques is fundamental to exploring the nuanced pharmacokinetic differences between nifedipine and its deuterated analogs, thereby supporting their journey through the drug development pipeline.

Strategic Applications of Deuterated Nifedipine in Drug Discovery and Development Methodologies

Deuterated compounds like m-Nifedipine-d6 have significant strategic applications in drug discovery and development, primarily leveraged through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.com This principle is used to optimize drug properties and to create superior analytical tools.

Use as an Internal Standard: One of the most widespread applications of deuterated compounds is their use as stable isotope-labeled internal standards (SILS) for quantitative analysis by mass spectrometry. juniperpublishers.comresearchgate.net In LC-MS/MS-based bioanalysis, a known quantity of a deuterated analog, such as Nifedipine-d6, is added to biological samples. dovepress.cominnovareacademics.inbiomol.com Because the SILS is chemically identical to the analyte (the non-deuterated drug) but has a different mass, it co-elutes during chromatography and experiences similar extraction and ionization efficiencies. dovepress.comscienceopen.com This co-analysis corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the drug. innovareacademics.in

Several studies have detailed LC-MS/MS methods where Nifedipine-d6 serves as the internal standard for quantifying nifedipine in human plasma for pharmacokinetic studies. dovepress.cominnovareacademics.inscienceopen.comresearchgate.net The table below summarizes typical mass spectrometry parameters used in such an assay. dovepress.comscienceopen.com

| Compound | Parent Ion (m/z) | Product Ion (m/z) |

| Nifedipine | 347.1 | 315.1 |

| Nifedipine-d6 (IS) | 353.1 | 318.1 |

Application in Metabolic and Pharmacokinetic Studies: Deuteration is a powerful tool to enhance a drug's metabolic profile. juniperpublishers.comresearchgate.net By strategically placing deuterium (B1214612) atoms at sites of metabolic oxidation, the rate of metabolism can be slowed, potentially leading to:

Improved Half-Life: Reduced metabolic clearance can prolong the drug's half-life, which may allow for less frequent dosing. bioscientia.de

Reduced Formation of Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce reactive or toxic metabolites, potentially improving the drug's safety profile. bioscientia.de

D6-Nifedipine was one of the first deuterated compounds to be studied for its potential therapeutic benefits. juniperpublishers.com Research has shown that deuterated nifedipine can have a greater potency and a longer duration of action compared to its non-deuterated counterpart. google.com These improved pharmacokinetic characteristics demonstrate the strategic value of deuteration in creating enhanced therapeutic agents. bioscientia.degoogle.com

Integration of Computational Chemistry and Predictive Modeling in Deuterated Drug Research

Computational chemistry and predictive modeling have become indispensable tools in modern drug discovery, offering the ability to simulate and predict molecular properties and interactions, thereby saving time and resources. frontiersin.orgresearchgate.net In the context of deuterated drug research, these computational approaches provide profound insights into the effects of isotopic substitution.

Predictive Modeling of Pharmacokinetic Properties: Quantitative Structure-Property Relationship (QSPR) models are computational methods used to predict the physicochemical properties and pharmacokinetic parameters of molecules based on their structure. researchgate.netnih.gov For deuterated compounds, these models can be developed to predict how deuterium substitution at various molecular positions will affect properties like metabolic stability, clearance, and volume of distribution. nih.gov By analyzing large datasets, machine learning algorithms can identify the key molecular descriptors that correlate with desired pharmacokinetic outcomes, guiding medicinal chemists in designing more effective deuterated drug candidates. frontiersin.orgnih.gov

Molecular Dynamics and Simulation: Molecular dynamics (MD) simulations provide an atom-level view of how a drug molecule behaves over time and interacts with its biological environment, such as a cell membrane or a metabolic enzyme. ias.ac.innih.gov For nifedipine and its analogs, MD simulations have been used to study the drug's conformation and interaction with lipid bilayers, which is crucial for its function as a calcium channel antagonist. ias.ac.inpsu.edu

In deuterated drug research, these simulations can help researchers understand:

Conformational Stability: How the stronger C-D bond influences the drug's three-dimensional shape and flexibility. ias.ac.in

Enzyme-Substrate Interactions: How deuteration affects the binding of the drug to the active site of metabolic enzymes like Cytochrome P450.

Solubility and Permeability: Using theories like the Flory-Huggins theory, computational models can predict the miscibility and solubility of a drug in polymer-based delivery systems, which can be affected by deuteration. researchgate.net

The integration of these computational tools allows for a more rational and predictive approach to designing deuterated nifedipine analogs. By modeling the potential outcomes of deuteration before synthesis, researchers can prioritize candidates with the highest probability of possessing an improved therapeutic profile.

Q & A

Q. What are the validated synthetic pathways for m-Nifedipine-d6, and how do isotopic labeling techniques impact its purity?

this compound is synthesized via deuteration of nifedipine using deuterated reagents (e.g., D₂O or deuterated acids). Key steps include selective hydrogen-deuterium exchange at specific positions, confirmed by NMR and high-resolution mass spectrometry (HRMS). Isotopic purity (>98%) is critical; residual protiated species must be quantified using LC-MS/MS with deuterated internal standards. Researchers should validate synthetic protocols against established deuterated compound guidelines to avoid isotopic dilution effects .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is optimal. Use a deuterated internal standard (e.g., this compound itself) to correct for matrix effects. Calibration curves should span 1–500 ng/mL, with precision (CV <15%) and accuracy (85–115%) validated per ICH guidelines. Note that deuterated analogs may exhibit slight retention time shifts compared to protiated forms; method development must account for this .

Q. How is this compound utilized in pharmacokinetic (PK) studies?

As a stable isotope-labeled internal standard, it minimizes variability in mass spectrometry by co-eluting with unlabeled nifedipine. In PK studies, administer this compound alongside the protiated drug to track metabolic stability and clearance. Ensure cross-validation between labeled/unlabeled species to confirm no isotopic interference in enzyme-mediated processes (e.g., CYP3A4 metabolism) .

Advanced Research Questions

Q. How can researchers address contradictions in data when this compound exhibits unexpected metabolic profiles?

Contradictions may arise from isotopic effects altering metabolic rates. For example, deuterium at benzylic positions can slow CYP450-mediated oxidation. To resolve discrepancies:

Q. What experimental design considerations are critical for studies comparing this compound with non-deuterated analogs?

Apply the PICO framework:

- Population : In vitro/in vivo models (e.g., hepatocytes, rat PK).

- Intervention : Dose ratios of labeled vs. unlabeled compounds.

- Comparison : Isotopic effects on bioavailability, half-life, and metabolite formation.

- Outcome : Quantify differences using AUC, Cmax, and metabolic ratios. Ensure blinding in sample analysis to mitigate bias and use factorial designs to isolate isotopic variables .

Q. How can researchers optimize protocols to mitigate deuterium-induced artifacts in long-term stability studies?

Deuterium exchange can occur under storage conditions, reducing isotopic purity. Mitigation strategies include:

Q. What methodologies are recommended for elucidating the role of this compound in drug-drug interaction (DDI) studies?

Employ cassette dosing in preclinical models, co-administering this compound with CYP3A4 inhibitors/inducers (e.g., ketoconazole or rifampicin). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate DDI risk. Validate findings with microdose clinical trials, leveraging the compound’s traceability via MS .

Data Analysis and Interpretation

Q. How should researchers handle variability in this compound assay results across laboratories?

Adopt harmonized protocols, such as:

Q. What statistical approaches are suitable for analyzing nonlinear pharmacokinetics observed with this compound?

Use non-compartmental analysis (NCA) for initial AUC calculations, followed by compartmental modeling (e.g., two-compartment model with Michaelis-Menten elimination). Bootstrap resampling (1,000 iterations) can assess parameter uncertainty. Report AIC/BIC values to justify model selection .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when using this compound in multi-center studies?

- Predefine analytical SOPs and validate them across sites.

- Centralize data management with independent audits.

- Use blockchain-enabled lab notebooks for immutable protocol tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.